molecular formula C10H16N2 B6204109 4-cyclobutylpiperidine-4-carbonitrile CAS No. 1864955-32-7

4-cyclobutylpiperidine-4-carbonitrile

Numéro de catalogue B6204109
Numéro CAS: 1864955-32-7
Poids moléculaire: 164.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Cyclobutylpiperidine-4-carbonitrile (4-CBP-CN) is a novel cyclic organic compound that is gaining recognition in the scientific community for its unique chemical and physical properties. 4-CBP-CN is a relatively new compound that has been synthesized in the laboratory, and is currently being investigated for its potential uses in the fields of medicine, biotechnology, and chemical engineering.

Applications De Recherche Scientifique

4-cyclobutylpiperidine-4-carbonitrile has a variety of potential applications in scientific research. It has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 4-cyclobutylpiperidine-4-carbonitrile has been investigated for its potential use as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in gene expression. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.

Mécanisme D'action

The mechanism of action of 4-cyclobutylpiperidine-4-carbonitrile is not fully understood. However, it is believed that 4-cyclobutylpiperidine-4-carbonitrile acts as an inhibitor of cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). By blocking the activity of these enzymes, 4-cyclobutylpiperidine-4-carbonitrile may be able to reduce inflammation and regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclobutylpiperidine-4-carbonitrile are not yet fully understood. However, studies have shown that it has the potential to reduce inflammation and regulate gene expression. Additionally, 4-cyclobutylpiperidine-4-carbonitrile has been shown to have anti-tumor effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-cyclobutylpiperidine-4-carbonitrile in laboratory experiments include its relatively simple synthesis process, its potential to inhibit COX-2 and HDAC, and its potential anti-tumor effects. The main limitation of 4-cyclobutylpiperidine-4-carbonitrile is its lack of understanding of its mechanism of action and its potential side effects.

Orientations Futures

The future directions of 4-cyclobutylpiperidine-4-carbonitrile research include further investigation into its mechanism of action, its potential side effects, and its potential therapeutic applications. Additionally, further studies should be conducted to determine the optimal dosage and administration route of 4-cyclobutylpiperidine-4-carbonitrile. Additionally, further research should be conducted to determine the potential synergistic effects of 4-cyclobutylpiperidine-4-carbonitrile with other drugs. Finally, further research should be conducted to determine the potential uses of 4-cyclobutylpiperidine-4-carbonitrile in the treatment of other diseases.

Méthodes De Synthèse

4-cyclobutylpiperidine-4-carbonitrile is synthesized through a process known as a Ugi reaction. In this process, a piperidine carboxylic acid is reacted with an aldehyde and a nitrile in the presence of an acid catalyst. The reaction produces 4-cyclobutylpiperidine-4-carbonitrile as a product, as well as other by-products. The reaction is relatively simple and can be carried out in a laboratory setting.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclobutylpiperidine-4-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclobutylamine", "4-Piperidone", "Sodium cyanide", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with 4-piperidone in the presence of acetic acid and sodium acetate to form 4-cyclobutylpiperidine.", "Step 2: 4-cyclobutylpiperidine is then reacted with sodium cyanide in methanol to form 4-cyclobutylpiperidine-4-carbonitrile.", "Step 3: The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 4: The hydrochloride salt is then neutralized with sodium hydroxide and extracted with water to obtain the final product, 4-cyclobutylpiperidine-4-carbonitrile." ] }

Numéro CAS

1864955-32-7

Nom du produit

4-cyclobutylpiperidine-4-carbonitrile

Formule moléculaire

C10H16N2

Poids moléculaire

164.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.